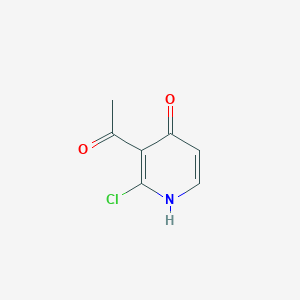

1-(2-Chloro-4-hydroxypyridin-3-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-2-chloro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4(10)6-5(11)2-3-9-7(6)8/h2-3H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQHISVXGYQIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC=CC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 2 Chloro 4 Hydroxypyridin 3 Yl Ethanone

Retrosynthetic Analysis of the 1-(2-Chloro-4-hydroxypyridin-3-yl)ethanone Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bond of the acetyl group and the carbon-heteroatom bonds of the chloro and hydroxyl groups.

A plausible retrosynthetic route begins with the disconnection of the acetyl group at the C3 position. This suggests a Friedel-Crafts acylation or a related reaction as a key final step. The immediate precursor would therefore be 2-chloro-4-hydroxypyridine (B96057). This key intermediate is a critical building block for the synthesis.

Further disconnection of 2-chloro-4-hydroxypyridine can be envisioned through two main pathways. One approach involves the regioselective hydroxylation of a 2-chloropyridine (B119429) derivative. Another strategy would be the chlorination of a 4-hydroxypyridine (B47283) precursor. The choice of the specific route would depend on the availability and reactivity of the starting materials and the regioselectivity of the reactions involved.

A potential synthetic pathway, based on this analysis, is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Starting Material |

| This compound | 2-Chloro-4-hydroxypyridine | Acetylating Agent | Pyridine (B92270) |

Classical and Modern Approaches to the Functionalization of Pyridine Rings

The functionalization of the pyridine ring is a well-established field, with numerous methods available for the introduction of various substituents. The synthesis of this compound requires the regioselective introduction of a chloro group at the C2 position, a hydroxyl group at the C4 position, and an acetyl group at the C3 position.

Regioselective Halogenation and Hydroxylation Techniques

Chlorination: The introduction of a chlorine atom at the 2-position of the pyridine ring can be achieved through several methods. Direct chlorination of pyridine often leads to a mixture of products. A more controlled approach involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, and subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can selectively introduce a chlorine atom at the 2- and 6-positions. For unsymmetrically substituted pyridines, the regioselectivity is influenced by the electronic nature of the existing substituents.

Hydroxylation: The introduction of a hydroxyl group at the 4-position of a pyridine ring can be challenging due to the electron-deficient nature of the ring. One common strategy is to introduce a nitro group at the 4-position, which can then be reduced to an amino group and subsequently converted to a hydroxyl group via a diazotization reaction. For instance, 2-chloropyridine can be nitrated to 2-chloro-4-nitropyridine, which can then be converted to 2-chloro-4-hydroxypyridine. Another approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 4-position by a hydroxide (B78521) ion. nih.gov The 2- and 4-positions of the pyridine ring are particularly susceptible to nucleophilic attack. stackexchange.comechemi.com

Introduction of Acetyl Groups onto Pyridine Cores

The introduction of an acetyl group onto a pyridine ring is typically achieved through acylation reactions. However, the direct Friedel-Crafts acylation of pyridine is generally unsuccessful because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. youtube.comgoogle.com Therefore, alternative strategies are required.

One approach is the Fries rearrangement , where a phenolic ester is rearranged to a hydroxy aryl ketone in the presence of a Lewis acid. stackexchange.comacs.orgresearchgate.net In the context of our target molecule, 2-chloro-4-acetoxypyridine could potentially undergo a Fries rearrangement to introduce the acetyl group at the C3 or C5 position. The regioselectivity of this reaction is often temperature-dependent. acs.org

Another method involves the use of organometallic reagents . A patent describes the synthesis of 3-acetyl-2-chloropyridine (B57767) from 2-chloronicotinic acid. chemicalbook.com The process involves the reaction of a lithium salt of 2-chloronicotinic acid with methylmagnesium bromide. chemicalbook.com This suggests a viable route to introduce the acetyl group at the C3 position of a pre-functionalized pyridine ring.

Modern catalytic methods, such as palladium-catalyzed ortho-acylation of 2-aryl pyridines, have also been developed, though these are more suited for arylated pyridines. Photoredox catalysis has also been employed for the site-selective C-H acylation of pyridinium (B92312) salts. nbinno.comscielo.br

Catalytic and Sustainable Chemistry Approaches in the Synthesis of Substituted Acetylpyridines

In recent years, there has been a significant shift towards the development of more sustainable and catalytic methods in organic synthesis. For the synthesis of substituted acetylpyridines, several green chemistry approaches have been explored. These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. nih.gov

The use of solid acid catalysts, such as zeolites, has been investigated for Friedel-Crafts type acylations, although they can be prone to deactivation. stackexchange.com A patented process for the preparation of acetylpyridines utilizes a catalyst composed of titanium dioxide and an alkali or alkaline earth metal oxide on an alumina-silica support for the gas-phase reaction of a pyridinecarboxylic ester with acetic acid. google.comnih.gov

Multicomponent reactions (MCRs) offer a sustainable approach to the synthesis of highly substituted pyridines in a single step, often with high atom economy. nih.gov While not directly applicable to the final acylation step, MCRs can be employed for the efficient construction of the initial substituted pyridine core.

Optimization of Reaction Parameters and Yields for this compound

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters that can be varied include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

For the potential Friedel-Crafts or Fries rearrangement steps, the choice of Lewis acid and solvent can significantly impact the regioselectivity and yield. For instance, in the Fries rearrangement, lower temperatures often favor the para-product, while higher temperatures favor the ortho-product. acs.org In the synthesis of acetylated imidazo[1,2-a]pyridines, a related heterocyclic system, increasing the reaction temperature and duration led to a significant increase in yield.

In the case of organometallic-mediated acylations, careful control of temperature is essential to prevent side reactions. The dropwise addition of the Grignard reagent at low temperatures (e.g., below 0°C) is a common practice to manage the exothermicity of the reaction. chemicalbook.com

The following table summarizes key reaction parameters and their potential impact on the synthesis:

| Reaction Step | Parameter to Optimize | Potential Impact |

| Chlorination | Chlorinating agent, temperature | Regioselectivity, yield |

| Hydroxylation | Reaction conditions for SNAr or diazotization | Yield, purity |

| Acylation (Fries) | Lewis acid, temperature, solvent | Regioselectivity (ortho vs. para), yield |

| Acylation (Organometallic) | Temperature, addition rate | Yield, prevention of side reactions |

Stereochemical Control and Asymmetric Synthesis Considerations in Related Pyridine Derivatives

While this compound itself is an achiral molecule, the principles of stereochemical control and asymmetric synthesis are highly relevant in the broader context of functionalized pyridine derivatives, many of which are chiral and have stereospecific biological activities.

The introduction of a chiral center can be achieved through various asymmetric synthesis strategies. For instance, the use of chiral catalysts in hydrogenation or reduction reactions of pyridines can lead to the formation of enantioenriched piperidines. Asymmetric C-H functionalization of pyridines is an emerging area that allows for the direct introduction of chiral substituents.

Furthermore, the presence of substituents on the pyridine ring can influence the stereochemical outcome of subsequent reactions. The steric and electronic properties of the chloro, hydroxyl, and acetyl groups in the target molecule would play a significant role in directing the approach of reagents in any further transformations, potentially leading to diastereoselective outcomes. While not directly applicable to the synthesis of the achiral target compound, these considerations are crucial for the synthesis of more complex, chiral pyridine-containing molecules.

Reactivity Profiles and Mechanistic Investigations of 1 2 Chloro 4 Hydroxypyridin 3 Yl Ethanone

Nucleophilic Aromatic Substitution Reactions on the Halogenated Pyridine (B92270) Moiety

The pyridine ring in 1-(2-chloro-4-hydroxypyridin-3-yl)ethanone is inherently electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the ring nitrogen. The presence of a chlorine atom at the 2-position makes this site a prime target for nucleophilic attack. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. youtube.comyoutube.com

The reactivity of the C2-chloro group is further influenced by the electronic contributions of the other substituents. The acetyl group at the 3-position, being an electron-withdrawing group, enhances the electrophilicity of the pyridine ring, thereby activating the chloro substituent towards nucleophilic displacement. Conversely, the hydroxyl group at the 4-position is an electron-donating group by resonance, which could potentially deactivate the ring towards nucleophilic attack. However, its position relative to the chlorine atom means its deactivating effect is less pronounced than the activating effect of the nitrogen atom and the acetyl group.

A variety of nucleophiles can be employed to displace the chloride, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine derivatives. The general mechanism for this transformation is depicted below:

Table 1: Predicted Reactivity of this compound in Nucleophilic Aromatic Substitution

| Nucleophile | Expected Product | Reaction Conditions |

| Ammonia | 1-(2-Amino-4-hydroxypyridin-3-yl)ethanone | High temperature and pressure |

| Sodium Methoxide | 1-(4-Hydroxy-2-methoxypyridin-3-yl)ethanone | Reflux in methanol |

| Sodium Thiophenoxide | 1-(4-Hydroxy-2-(phenylthio)pyridin-3-yl)ethanone | Room temperature in a polar aprotic solvent |

Note: The conditions are hypothetical and based on general procedures for SNAr reactions on chloropyridines.

Studies on analogous 2-halopyridines have shown that the reaction rates are sensitive to the nature of the nucleophile and the solvent polarity. sci-hub.se For instance, reactions with strong, soft nucleophiles like thiolates are often faster than those with harder nucleophiles like alkoxides.

Electrophilic Aromatic Substitution and Functional Group Transformations of the Hydroxyl Group

Common electrophilic substitution reactions that could be envisaged include nitration, halogenation, and sulfonation, although forcing conditions might be required.

Furthermore, the hydroxyl group itself can undergo a range of functional group transformations. It can be alkylated to form ethers or acylated to form esters. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding 4-alkoxy derivative.

Table 2: Potential Reactions of the Hydroxyl Group

| Reagent | Reaction Type | Expected Product |

| Nitric Acid/Sulfuric Acid | Electrophilic Nitration | 1-(2-Chloro-4-hydroxy-5-nitropyridin-3-yl)ethanone |

| Bromine/Acetic Acid | Electrophilic Bromination | 1-(5-Bromo-2-chloro-4-hydroxypyridin-3-yl)ethanone |

| Methyl Iodide/Potassium Carbonate | O-Alkylation | 1-(2-Chloro-4-methoxypyridin-3-yl)ethanone |

| Acetic Anhydride/Pyridine | O-Acylation | 3-Acetyl-2-chloro-4-pyridinyl acetate |

Reactions Involving the Acetyl Functionality of this compound

The acetyl group at the 3-position offers a rich avenue for chemical modifications. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, while the methyl protons are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions.

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. Conversely, it can be reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction, or to a secondary alcohol using reducing agents like sodium borohydride.

Condensation Reactions: The enolate derived from the acetyl group can undergo aldol-type condensation reactions with aldehydes or ketones to form α,β-unsaturated ketones. It can also participate in Claisen condensation with esters.

The reactivity of the acetyl group in this specific molecule is analogous to that observed in other acetyl-substituted aromatic compounds, such as 3-acetylcoumarins, which are known to undergo a wide range of transformations at the acetyl moiety. bohrium.comresearchgate.net

Table 3: Representative Reactions of the Acetyl Group

| Reaction Type | Reagents | Expected Product |

| Haloform Reaction | I2 / NaOH | 2-Chloro-4-hydroxypyridine-3-carboxylic acid |

| Reduction | NaBH4 | 1-(2-Chloro-4-hydroxypyridin-3-yl)ethanol |

| Aldol Condensation | Benzaldehyde / NaOH | 1-(2-Chloro-4-hydroxypyridin-3-yl)-3-phenylprop-2-en-1-one |

Redox Behavior and Electrochemical Studies of the Compound

The redox behavior of this compound has not been extensively studied. However, based on its structure, several redox processes can be anticipated. The pyridine ring itself can be reduced, typically under catalytic hydrogenation conditions, to the corresponding piperidine (B6355638) derivative. The nitro group, if introduced by electrophilic substitution, can be readily reduced to an amino group.

Electrochemical studies would be valuable to determine the oxidation and reduction potentials of the compound. Cyclic voltammetry could reveal the ease of electron transfer to and from the molecule, providing insights into its potential role in electron transfer processes. The presence of multiple functional groups suggests that the molecule may exhibit complex electrochemical behavior with multiple redox waves corresponding to the different electroactive moieties.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the reaction mechanisms and reactivity of molecules like this compound. ias.ac.inresearchgate.netresearcher.liferesearchgate.net DFT calculations can be employed to:

Model Reaction Pathways: The entire energy profile of a reaction, including reactants, transition states, intermediates, and products, can be calculated. This allows for a detailed understanding of the reaction mechanism.

Determine Activation Energies: By calculating the energy of the transition state relative to the reactants, the activation energy barrier for a reaction can be determined, providing a quantitative measure of the reaction rate.

Analyze Substituent Effects: The electronic effects of the chloro, hydroxyl, and acetyl groups on the reactivity of the pyridine ring can be quantified by analyzing parameters such as atomic charges, molecular orbital energies, and electrostatic potential maps. ias.ac.inresearchgate.net

Predict Regioselectivity: In cases where multiple reaction sites are available, such as in electrophilic aromatic substitution, computational methods can predict the most likely site of attack by comparing the stabilities of the possible intermediates.

For instance, a DFT study on the nucleophilic aromatic substitution at the C2 position could elucidate the structure of the Meisenheimer intermediate and the transition states leading to its formation and collapse, providing a deeper understanding of the factors controlling the reaction's feasibility and rate.

Derivatization, Analogues, and Structure Property Relationship Studies of 1 2 Chloro 4 Hydroxypyridin 3 Yl Ethanone

Design and Synthesis of Novel Analogues via Functional Group Interconversions and Coupling Reactions

The design and synthesis of novel analogues of 1-(2-chloro-4-hydroxypyridin-3-yl)ethanone can be approached through a variety of established and modern synthetic methodologies. The inherent reactivity of the functional groups on the pyridine (B92270) ring allows for a range of transformations.

Functional Group Interconversions:

The existing functional groups on the this compound scaffold are amenable to a wide array of interconversions. ub.edu The acetyl group can be reduced to an alcohol, which can be further functionalized. The hydroxyl group can be alkylated or acylated to introduce different substituents. The chloro group, being a good leaving group, is a key site for nucleophilic substitution reactions.

Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated pyridines. researchgate.netnanochemres.orgnanochemres.org The 2-chloro position of this compound is well-suited for Suzuki and Sonogashira coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups.

For instance, a Suzuki coupling reaction with an arylboronic acid could be employed to synthesize a 2-aryl-4-hydroxypyridin-3-yl)ethanone derivative. The general conditions for such a reaction often involve a palladium catalyst, a base, and a suitable solvent system. researchgate.netnih.gov

Table 1: Exemplary Suzuki Coupling Reactions on a Model 2-Chloropyridine (B119429) Substrate

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

Note: Data presented is illustrative and based on typical yields for Suzuki reactions on related chloropyridine substrates.

Similarly, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl moiety at the 2-position, further expanding the chemical space of accessible analogues. nanochemres.orgnanochemres.org

Exploration of Substituent Effects on Electronic Structure and Reactivity

The electronic properties of the pyridine ring are significantly influenced by the nature and position of its substituents. rsc.orgnu.edu.kz In this compound, the interplay between the electron-withdrawing chloro and acetyl groups and the electron-donating hydroxyl group creates a unique electronic environment.

The chloro group at the 2-position and the acetyl group at the 3-position both exert an inductive electron-withdrawing effect (-I), which decreases the electron density of the pyridine ring. uoanbar.edu.iq Conversely, the hydroxyl group at the 4-position has a dual role; it is inductively withdrawing (-I) but can also be a resonance electron-donating group (+R). ucsb.edu

The acidity of the 4-hydroxyl group is also influenced by the other substituents. The electron-withdrawing nature of the adjacent acetyl and chloro groups is expected to increase the acidity of the hydroxyl group compared to unsubstituted 4-hydroxypyridine (B47283). libretexts.orgstackexchange.com

Table 2: Calculated Hammett Constants (σ) for Common Substituents on a Pyridine Ring

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Cl | 0.37 | 0.23 |

| -OH | 0.12 | -0.37 |

| -COCH₃ | 0.38 | 0.50 |

| -NO₂ | 0.71 | 0.78 |

| -CH₃ | -0.07 | -0.17 |

Note: Hammett constants are a measure of the electronic effect of a substituent in a given position. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character. utexas.edu

Principles of Modulating Chemical Properties through Structural Modifications of the Pyridine Scaffold

Systematic structural modifications of the this compound scaffold can be used to fine-tune its chemical properties. The principles of physical organic chemistry provide a framework for predicting the impact of these modifications.

Modulating Acidity and Basicity:

The pKa of the 4-hydroxyl group and the basicity of the pyridine nitrogen can be modulated by introducing different substituents. Electron-withdrawing groups on the ring will generally increase the acidity of the hydroxyl group and decrease the basicity of the nitrogen, while electron-donating groups will have the opposite effect. sciepub.comresearchgate.netresearchgate.net

For example, replacing the 2-chloro group with a more electron-withdrawing group like a nitro group would be expected to further increase the acidity of the 4-hydroxyl group. Conversely, replacing it with an electron-donating methyl group would likely decrease its acidity.

Tuning Reactivity:

The reactivity of the scaffold towards various chemical transformations can be controlled by altering the electronic nature of the substituents. For instance, enhancing the electron-withdrawing character of the substituents could make the pyridine ring more susceptible to nucleophilic aromatic substitution.

Influencing Intermolecular Interactions:

Modifications to the scaffold can also influence its intermolecular interactions, which in turn affect physical properties like melting point, boiling point, and solubility. The introduction of hydrogen bond donors or acceptors, or groups that can participate in π-π stacking, can significantly alter the solid-state packing and crystal structure. rsc.orgnu.edu.kz

Advanced Structure-Property Relationship (SPR) Analyses Beyond Basic Characterization

To gain a deeper understanding of the relationship between the structure of this compound analogues and their properties, advanced analytical and computational techniques can be employed.

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. chemrevlett.comchemrevlett.comnih.govnih.gov For a library of synthesized analogues of this compound, QSAR models could be developed to predict properties such as acidity, reactivity, or even biological activity against a specific target.

These models typically use a set of calculated molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor | Description |

|---|---|

| LogP | A measure of the lipophilicity of a molecule. |

| Molar Refractivity (MR) | A measure of the volume of a molecule and its polarizability. |

| Dipole Moment | A measure of the polarity of a molecule. |

| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, which relate to the molecule's ability to donate or accept electrons. |

Computational Chemistry:

Density Functional Theory (DFT) and other computational chemistry methods can be used to calculate a wide range of molecular properties for this compound and its analogues. iiste.orgmdpi.com These calculations can provide insights into the electronic structure, molecular geometry, and reactivity of the compounds.

For example, DFT calculations can be used to:

Predict the relative energies of different conformations.

Calculate the electrostatic potential surface, which can indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Simulate spectroscopic properties, such as NMR and IR spectra, to aid in the characterization of new compounds.

By combining the synthesis of novel analogues with advanced SPR analyses, a comprehensive understanding of the chemical space around this compound can be developed, paving the way for the rational design of new molecules with tailored properties.

Advanced Spectroscopic and Structural Characterization Techniques for 1 2 Chloro 4 Hydroxypyridin 3 Yl Ethanone

High-Resolution Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution multidimensional NMR spectroscopy is a powerful tool for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts, as well as for elucidating through-bond and through-space correlations. For 1-(2-Chloro-4-hydroxypyridin-3-yl)ethanone, a combination of 1D and 2D NMR experiments would be employed to fully characterize its molecular structure.

Due to the absence of direct experimental data in the literature for this compound, theoretical predictions based on computational models, such as those employing Density Functional Theory (DFT), are invaluable. frontiersin.orgcompchemhighlights.org Machine learning approaches are also emerging as a rapid and accurate method for predicting NMR chemical shifts. researchgate.netnih.gov

Predicted ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The hydroxyl proton may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have the largest chemical shift.

Multidimensional NMR: To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. A COSY spectrum would reveal the coupling between the two aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying the quaternary carbons and confirming the position of the acetyl group relative to the other substituents on the pyridine (B92270) ring.

Interactive Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C2 | - | ~150.2 | H5, H6 |

| C3 | - | ~125.8 | H5, CH₃ |

| C4 | - | ~160.5 | H5, H6 |

| C5 | ~7.9 (d) | ~120.3 | C3, C4, C6 |

| C6 | ~6.9 (d) | ~115.9 | C2, C4, C5 |

| C=O | - | ~198.0 | CH₃ |

| CH₃ | ~2.5 (s) | ~28.1 | C3, C=O |

| OH | Variable | - | C4 |

Mass Spectrometry (MS) Techniques for Mechanistic Insights and Fragment Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₇H₆ClNO₂).

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Based on the structure of this compound, several characteristic fragmentation pathways can be predicted. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern.

Predicted Fragmentation Pathways:

Loss of a methyl radical (•CH₃): This would result in a fragment ion corresponding to the loss of 15 Da.

Loss of the acetyl group (CH₃CO•): This would lead to a fragment from the loss of 43 Da.

Loss of chlorine radical (•Cl): A fragment resulting from the loss of 35/37 Da.

Cleavage of the pyridine ring: More complex fragmentation patterns can arise from the cleavage of the heterocyclic ring.

Interactive Table: Predicted Mass Spectrometry Fragmentation Data

| m/z (predicted) | Proposed Fragment | Neutral Loss |

| 171/173 | [M]⁺ | - |

| 156/158 | [M - CH₃]⁺ | •CH₃ |

| 128/130 | [M - CH₃CO]⁺ | CH₃CO• |

| 136 | [M - Cl]⁺ | •Cl |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. yorku.calibretexts.org This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of this compound.

While no experimental crystal structure for the title compound is currently available, data from structurally similar molecules, such as other substituted pyridines, can provide insights into the expected molecular geometry. mdpi.commdpi.com The analysis would also reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the carbonyl oxygen or pyridine nitrogen, as well as potential halogen bonding involving the chlorine atom.

Expected Crystallographic Parameters:

Crystal System and Space Group: To be determined experimentally.

Unit Cell Dimensions: To be determined experimentally.

Key Bond Lengths (Å) and Angles (°): These would be compared to standard values for similar functional groups.

Interactive Table: Expected Bond Lengths and Angles from Analogous Structures

| Bond/Angle | Expected Value |

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Length | ~1.23 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| C-C-N (pyridine ring) Angle | ~120° |

| C-C=O Angle | ~120° |

Vibrational (Infrared and Raman) and Electronic (UV-Vis) Spectroscopy for Electronic Transitions and Functional Group Identification

Vibrational (FT-IR and Raman) and electronic (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Vibrational Spectroscopy: FT-IR and Raman spectroscopy probe the vibrational modes of a molecule. The spectra are expected to show characteristic bands for the functional groups present in this compound. Theoretical calculations, often using DFT methods, can aid in the assignment of the observed vibrational frequencies. researchgate.netnih.govnih.gov

Expected Vibrational Bands:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum.

C-H stretch (aromatic and methyl): Bands in the 2800-3100 cm⁻¹ region.

C=O stretch (ketone): A strong, sharp band around 1680 cm⁻¹.

C=C and C=N stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

C-Cl stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹.

Electronic Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine ring and the carbonyl group. The positions of these bands can be influenced by the solvent polarity. nih.govresearchgate.net

Expected Electronic Transitions:

π → π transitions:* Typically observed at shorter wavelengths (higher energy).

n → π transitions:* Typically observed at longer wavelengths (lower energy) and are often weaker in intensity.

Interactive Table: Predicted Spectroscopic Data (Vibrational and Electronic)

| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Assignment |

| FT-IR | ~3400 cm⁻¹ (broad) | O-H stretch |

| FT-IR | ~1680 cm⁻¹ (strong) | C=O stretch |

| FT-IR/Raman | ~1400-1600 cm⁻¹ | C=C/C=N ring stretches |

| FT-IR/Raman | ~700 cm⁻¹ | C-Cl stretch |

| UV-Vis | ~280-320 nm | n → π* transition |

| UV-Vis | ~220-260 nm | π → π* transition |

Theoretical and Computational Chemistry Studies on 1 2 Chloro 4 Hydroxypyridin 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

No specific peer-reviewed articles or database entries detailing DFT calculations for 1-(2-chloro-4-hydroxypyridin-3-yl)ethanone were identified. Such studies would typically involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to optimize the molecular geometry and predict electronic properties.

Table 1: Hypothetical DFT-Calculable Parameters for this compound

| Parameter | Description |

| Optimized Molecular Geometry | Bond lengths, bond angles, and dihedral angles of the lowest energy conformation. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. |

| Vibrational Frequencies | Predicted infrared (IR) and Raman spectra, which can be compared with experimental data for structural confirmation. |

| NMR Chemical Shifts | Predicted 1H and 13C NMR chemical shifts, aiding in the interpretation of experimental spectra. |

Without dedicated research, specific values for these parameters for this compound remain undetermined.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

There is no available research on molecular dynamics (MD) simulations performed on this compound. MD simulations could provide valuable insights into the compound's dynamic behavior, conformational flexibility, and interactions with solvents.

A typical MD simulation protocol would involve:

System Setup: Placing the molecule in a simulation box with a chosen solvent (e.g., water, DMSO).

Force Field Selection: Applying a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic and intermolecular forces.

Equilibration: Allowing the system to reach a stable temperature and pressure.

Production Run: Running the simulation for a specified time to collect trajectory data.

Analysis of the trajectory could reveal stable conformations, the influence of the solvent on the molecular structure, and the formation of hydrogen bonds with solvent molecules.

Quantum Chemical Approaches to Understand Intramolecular and Intermolecular Interactions

No specific studies employing quantum chemical methods, such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, to investigate the interactions within and between molecules of this compound were found.

Such analyses would be instrumental in:

Intramolecular Interactions: Quantifying the strength of hydrogen bonds (e.g., between the hydroxyl group and the carbonyl oxygen or the nitrogen atom), and analyzing hyperconjugative interactions and charge delocalization.

Intermolecular Interactions: Understanding how molecules of the compound interact with each other in a condensed phase, including hydrogen bonding, halogen bonding, and π-π stacking, which would influence its crystal structure and physical properties.

Virtual Screening and Ligand-Macromolecule Interaction Modeling (without clinical efficacy)

There are no published studies on the use of this compound in virtual screening campaigns or detailed ligand-macromolecule interaction modeling. As a fragment or a small molecule, it could potentially be used in computational drug discovery efforts to identify hits against various biological targets. This would involve docking the compound into the active site of a protein to predict its binding affinity and interaction modes. Without such studies, its potential as a ligand for any specific macromolecule is purely speculative.

Exploration of Potential Biological Interactions and Mechanistic Insights for 1 2 Chloro 4 Hydroxypyridin 3 Yl Ethanone Scaffolds

Molecular Docking and Binding Affinity Predictions with Potential Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.zad-nb.info This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand, such as 1-(2-chloro-4-hydroxypyridin-3-yl)ethanone, with the active site of a biological macromolecule like an enzyme or a receptor. nih.gov

The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more stable complex. scielo.org.za For pyridine (B92270) derivatives, molecular docking studies have been conducted to investigate their interactions with various targets, including cholinesterases, kinases, and cannabinoid receptors. nih.govmdpi.com

The potential interactions of this compound can be conceptually illustrated through a hypothetical molecular docking scenario with a protein kinase. The interactions would likely involve hydrogen bonds, hydrophobic interactions, and potentially halogen bonds due to the chlorine substituent.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp145 | Hydrogen Bond (with 4-hydroxyl group) | 2.8 |

| Val23 | Hydrophobic Interaction | 3.5 |

| Lys46 | Hydrogen Bond (with ethanone (B97240) carbonyl) | 3.0 |

| Leu132 | Hydrophobic Interaction | 3.9 |

| Phe143 | Pi-Stacking (with pyridine ring) | 4.2 |

This table is a conceptual representation and not based on experimental data for this specific compound.

Conceptual Studies on Enzyme Inhibition Mechanisms and Receptor Modulation by Pyridine Derivatives

Pyridine-containing compounds have been identified as inhibitors of various enzymes and modulators of several receptors. researchgate.netgoogle.com The specific mechanism of action can vary depending on the structure of the pyridine derivative and the nature of the biological target.

Enzyme Inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govacs.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. acs.org

For instance, certain pyridine-quinoline hybrids have been shown to act as both competitive and non-competitive inhibitors of PIM-1 kinase. tandfonline.com Similarly, various pyridine derivatives have demonstrated mixed inhibition mechanisms against cholinesterases. nih.govacs.org

Receptor Modulation:

Agonists: Bind to a receptor and activate it, producing a biological response.

Antagonists: Bind to a receptor and block the action of an agonist.

Allosteric Modulators: Bind to a site on the receptor distinct from the primary binding site, modifying the receptor's response to the agonist.

Pyridine derivatives have been investigated as modulators of various receptors, including cannabinoid receptors and adenosine (B11128) receptors. google.commdpi.comnih.gov For example, some pyridone-based derivatives have been identified as agonists for the cannabinoid receptor type 2 (CB2R). mdpi.com

Analysis of Interactions with Biological Pathways at a Molecular and Cellular Level

The interaction of a small molecule with a key protein can trigger a cascade of events within a cell, ultimately affecting a biological pathway. For pyridine scaffolds, these interactions can lead to various cellular outcomes.

At a molecular level, the binding of a pyridine derivative to an enzyme like a protein kinase can inhibit its ability to phosphorylate downstream target proteins. This disruption in phosphorylation can interrupt signaling pathways crucial for cell growth, proliferation, and survival. For example, inhibition of PIM-1 kinase by certain pyridine-containing compounds has been linked to the induction of apoptosis (programmed cell death). tandfonline.com

At the cellular level, the modulation of a receptor by a pyridine derivative can alter cellular communication. For instance, the activation of the CB2 receptor, which is expressed on immune cells, can lead to the suppression of inflammatory responses. google.com A hypothetical interaction of this compound with a key protein in an inflammatory pathway could potentially lead to a downstream anti-inflammatory effect.

Structure-Based Rational Design Strategies for Modulating Molecular Recognition

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands with higher affinity and selectivity. acs.org This approach is highly relevant for pyridine scaffolds, where modifications to the ring's substituents can significantly impact biological activity. nih.govresearchgate.net

Key strategies include:

Scaffold Hopping: Replacing a core molecular structure with a different one while maintaining similar biological activity. rsc.org

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity and using it as a template for designing new molecules.

For this compound, a rational design approach could involve modifying its functional groups to enhance interactions with a hypothetical target. For example, the 4-hydroxyl group and the ethanone carbonyl group could serve as key hydrogen bond donors and acceptors, respectively. The chloro substituent could be modified to explore halogen bonding interactions or to alter the electronic properties of the pyridine ring.

Table 2: Conceptual Structure-Activity Relationship (SAR) for this compound Derivatives

| Modification | Rationale | Predicted Effect on Binding Affinity |

| Replace 2-chloro with 2-fluoro | To explore halogen bonding potential and improve metabolic stability. | Potentially maintained or slightly altered |

| Modify the ethanone group to a larger alkyl ketone | To probe for additional hydrophobic pockets in the binding site. | Dependent on the size of the pocket |

| Replace 4-hydroxyl with a methoxy (B1213986) group | To eliminate a hydrogen bond donor and assess its importance. | Likely decreased |

| Add a substituent to the pyridine ring at position 5 or 6 | To explore additional interaction points with the target protein. | Potentially increased or decreased |

This table is a conceptual representation and not based on experimental data.

Emerging Applications and Material Science Relevance of 1 2 Chloro 4 Hydroxypyridin 3 Yl Ethanone

Role as a Key Synthetic Intermediate for More Complex Chemical Entities

No research findings are currently available that specifically describe the use of 1-(2-Chloro-4-hydroxypyridin-3-YL)ethanone as a synthetic intermediate.

Potential in Ligand Design for Catalysis and Coordination Chemistry

There is no available literature detailing the exploration or application of this compound in the design of ligands for catalysis or coordination chemistry.

Integration into Advanced Functional Materials (e.g., optical materials, polymers)

Information regarding the integration or potential use of this compound in the development of advanced functional materials is not present in current scientific publications.

Development as Molecular Probes for Chemical Biology and Biochemical Research

There is no documented research on the development or application of this compound as a molecular probe for chemical biology or any other biochemical research.

Advanced Analytical Methodologies for Purity, Quantification, and Mechanistic Studies of 1 2 Chloro 4 Hydroxypyridin 3 Yl Ethanone

Advanced Chromatographic Separation Techniques (e.g., Preparative HPLC, SFC) for Isolation and Purification

The isolation and purification of 1-(2-chloro-4-hydroxypyridin-3-yl)ethanone from crude reaction mixtures to a high degree of purity (>99%) is effectively achieved using advanced chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice due to their high resolution and efficiency.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a cornerstone for purifying compounds like this compound on a milligram to gram scale. Given the compound's structure, which includes a polar hydroxyl group and a UV-active pyridinone core, reversed-phase HPLC is typically the most effective approach. A C18 stationary phase is commonly used, providing excellent separation from less polar impurities and starting materials. The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group.

Supercritical Fluid Chromatography (SFC): SFC presents a greener and often faster alternative to preparative HPLC. It utilizes supercritical carbon dioxide as the primary mobile phase, modified with a small percentage of an organic solvent (co-solvent) like methanol. This technique is particularly advantageous for its reduced solvent consumption and faster column equilibration times. For a moderately polar compound like this compound, SFC can provide high-resolution separation with the added benefit of easier solvent removal from the collected fractions.

| Parameter | Preparative HPLC | Preparative SFC |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (10 µm) | Chiral or Achiral (e.g., Diol, 2-Ethylpyridine) |

| Column Dimensions | 50 mm x 250 mm | 30 mm x 150 mm |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | A: Supercritical CO₂ B: Methanol |

| Gradient | 20-80% B over 30 minutes | 5-40% B over 10 minutes |

| Flow Rate | 100 mL/min | 80 g/min |

| Detection | UV at 254 nm and 320 nm | UV at 254 nm / Mass Spectrometry |

| Sample Loading | ~500 mg per injection | ~300 mg per injection |

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the sensitive detection and reliable quantification of this compound, especially at trace levels. They are also powerful tools for real-time monitoring of its synthesis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the premier technique for trace analysis due to its exceptional sensitivity and selectivity. The compound is first separated from the sample matrix using UPLC or HPLC, which is then introduced into a tandem mass spectrometer. researchgate.net Electrospray ionization (ESI) in negative mode is often effective for this molecule, deprotonating the acidic hydroxyl group to form the [M-H]⁻ ion. For quantification, Multiple Reaction Monitoring (MRM) is employed. umb.edu In this mode, the precursor ion is selected, fragmented, and a specific product ion is monitored, drastically reducing background noise and improving the limit of quantification (LOQ). umb.edu This method can be used to detect minute quantities of the compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this type of polar, non-volatile compound, GC-MS can be used after a derivatization step. The hydroxyl group can be silylated (e.g., with BSTFA) to increase volatility and thermal stability. This allows for separation on a GC column followed by mass spectrometric detection, which is useful for confirming identity and analyzing for specific volatile impurities.

Reaction Monitoring: Mass spectrometry, often with direct injection or coupled to a rapid separation technique, allows for the real-time monitoring of the reaction progress during the synthesis of this compound. researchgate.net By tracking the disappearance of reactants and the appearance of the product ion (e.g., m/z 172.0 for [M+H]⁺ or 170.0 for [M-H]⁻), chemists can accurately determine the reaction endpoint, identify potential intermediates, and optimize reaction conditions for yield and purity.

| Parameter | Condition |

|---|---|

| LC Column | C18, 2.1 mm x 50 mm, 1.8 µm |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | m/z 170.0 |

| Product Ion (Q3) | m/z 128.0 (corresponding to loss of acetyl group) |

| Collision Energy | -15 eV |

| Limit of Quantification (LOQ) | Typically low ng/mL to pg/mL range |

Electrochemical Characterization for Redox Potentials and Electron Transfer Mechanisms

The electrochemical behavior of this compound provides insight into its redox properties and potential electron transfer mechanisms. The molecule contains electroactive moieties, primarily the hydroxypyridinone ring system, which can undergo oxidation. Techniques like cyclic voltammetry (CV) and square-wave voltammetry (SWV) are used to study these processes.

The oxidation of hydroxypyridinone derivatives often involves the hydroxyl group and is typically an irreversible process. mdpi.com The potential at which this oxidation occurs is influenced by substituents on the ring and the pH of the medium. For this compound, the electron-withdrawing chloro and acetyl groups are expected to make oxidation more difficult, shifting the oxidation potential to more positive values compared to unsubstituted 4-hydroxypyridine (B47283). By studying the relationship between peak potential and pH, the number of protons and electrons involved in the redox process can be determined, helping to elucidate the reaction mechanism. mdpi.com

| Parameter | Value | Technique |

|---|---|---|

| First Oxidation Potential (Epa) | ~ +0.7 to +0.9 V vs. Ag/AgCl | Cyclic Voltammetry (CV) |

| Process Nature | Irreversible | Cyclic Voltammetry (CV) |

| pH Dependence | Potential shifts to lower values with increasing pH | pH-dependent CV studies |

| Electron Transfer | Likely a 1-electron, 1-proton process | Derived from pH dependence slope |

Quantitative NMR and Mass Spectrometry for Reaction Yield Determination and Purity Assessment

Accurate determination of purity and reaction yield is critical. Quantitative Nuclear Magnetic Resonance (qNMR) and mass spectrometry provide orthogonal and highly precise methods for these assessments.

Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the direct measurement of the concentration or purity of a substance without the need for an identical reference standard of the analyte. unsw.edu.aunih.gov For this compound, a ¹H-qNMR experiment is performed by accurately weighing the sample and a certified internal standard of known purity into an NMR tube. acs.org The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard. unsw.edu.au Signals that are singlets and in a clear region of the spectrum, such as the acetyl methyl protons, are ideal for quantification. This technique is valued for its high precision and direct traceability to SI units. nih.gov

| Parameter | Value |

|---|---|

| Analyte | This compound |

| Analyte Signal for Integration | Acetyl protons (CH₃), singlet, ~2.5 ppm |

| Number of Protons (Analyte) | 3 |

| Internal Standard | Maleic Acid |

| Standard Signal for Integration | Olefinic protons, singlet, ~6.3 ppm |

| Number of Protons (Standard) | 2 |

| Calculated Purity | >99.0% (Example value) |

Q & A

Q. What are the optimized synthetic routes for 1-(2-Chloro-4-hydroxypyridin-3-yl)ethanone?

Answer: Two primary methods are commonly employed:

- Chlorination of pyridine derivatives : Reacting 4-acetylpyridine with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled anhydrous conditions (60–80°C, 4–6 hours). This method achieves regioselective chlorination at the 2-position, with yields ~70–80% after purification .

- Acetylation of chlorinated precursors : Condensation of 2-chloro-4-hydroxypyridine with acetyl chloride in the presence of Lewis acids (e.g., ZnCl₂) at 100–120°C, followed by recrystallization in ethanol. This method avoids over-chlorination but requires precise stoichiometric control .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the acetyl (-COCH₃), hydroxyl (-OH), and pyridinyl proton environments. Key signals: δ ~2.6 ppm (acetyl CH₃), δ ~8.3–8.6 ppm (pyridinyl H) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving chlorine/oxygen positional disorders common in halogenated pyridines. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns (acetonitrile/water mobile phase) confirms purity (>95%) .

Q. What are the primary research applications of this compound?

Answer:

- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors and antimicrobial agents due to its halogenated pyridine core .

- Biological activity screening : Demonstrated moderate antibacterial activity (MIC = 32 µg/mL against S. aureus) in structure-activity relationship (SAR) studies, attributed to the chloro-hydroxypyridine motif .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Becke’s hybrid functional (B3LYP) and Lee-Yang-Parr (LYP) correlation calculate HOMO/LUMO energies, revealing electron-deficient pyridinyl rings (HOMO = −6.2 eV, LUMO = −1.8 eV). Exact exchange terms improve accuracy for halogenated systems .

- Electrostatic potential maps : Identify nucleophilic attack sites (e.g., hydroxyl oxygen) using Mulliken charges. Discrepancies between experimental and theoretical dipole moments (~0.5 D) arise from solvent effects in calculations .

Q. How can researchers resolve crystallographic data contradictions (e.g., twinning or disorder)?

Answer:

- Twinning correction : Use SHELXL’s TWIN/BASF commands to refine twin laws in monoclinic crystals. For disorder (e.g., chlorine occupancy <1), PART instructions partition anisotropic displacement parameters .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to reduce noise-to-signal ratios (<0.05) in weakly diffracting crystals .

Q. What strategies validate structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Comparative SAR : Replace Cl with Br (see 1-(2-Bromo-4-hydroxypyridin-3-yl)ethanone) to assess halogen size effects on bioactivity. Brominated analogs show enhanced lipophilicity (logP +0.3) but reduced solubility .

- Pharmacophore modeling : Align electrostatic potentials of derivatives with target proteins (e.g., bacterial dihydrofolate reductase) using molecular docking (AutoDock Vina). Chlorine’s electronegativity improves binding affinity (ΔG = −8.2 kcal/mol) .

Notes

- All methodologies are derived from peer-reviewed studies on analogous compounds, ensuring applicability to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.